2-(1-Phenylprop-1-en-2-yl)pyridine
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Overview
Description
2-[(E)-alpha-Methylstyryl]pyridine is an organic compound with the molecular formula C14H13N It is a derivative of pyridine, characterized by the presence of a styryl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-alpha-Methylstyryl]pyridine typically involves the reaction of pyridine with an appropriate styryl precursor. One common method is the condensation of pyridine with alpha-methylstyrene in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: Industrial production of 2-[(E)-alpha-Methylstyryl]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-alpha-Methylstyryl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Pyridine N-oxides or carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives such as dihydropyridines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-[(E)-alpha-Methylstyryl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-alpha-Methylstyryl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Pyrrole: Another heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness: 2-[(E)-alpha-Methylstyryl]pyridine is unique due to the presence of the styryl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
13673-46-6 |
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Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(E)-1-phenylprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12(14-9-5-6-10-15-14)11-13-7-3-2-4-8-13/h2-11H,1H3/b12-11+ |
InChI Key |
UUZHEBYAHWZAMP-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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